![molecular formula C21H17N3O2S B2876276 N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 898350-94-2](/img/structure/B2876276.png)

N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

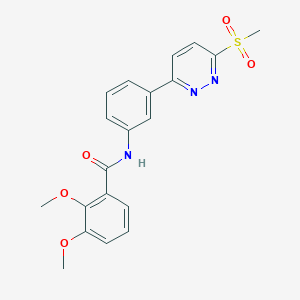

“N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide” is a compound that has been synthesized and studied for its potential applications . It is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The yield of the title compound was reported to be 65% .Molecular Structure Analysis

The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound has a monoclinic crystal structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its yield, melting point, and spectroscopic data. The yield of the compound was 65% . The spectroscopic data, including 1H NMR, 13C NMR, and mass spectral data, were used to confirm the structure of the compound .科学的研究の応用

Antibacterial Activity

Compounds containing the thiazol-2-yl moiety, such as N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide, have been investigated for their potential antibacterial properties. Research has shown that derivatives of thiazole can exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The structure of these compounds allows for the synthesis of hybrid antimicrobials that combine the effects of multiple agents, potentially representing a promising therapeutic strategy against bacterial infections.

Antifungal and Antimicrobial Properties

Thiazole derivatives are known to possess diverse biological activities, including antifungal and antimicrobial effects . The presence of a thiazole ring in the compound structure contributes to its potential as an antifungal agent. This is particularly relevant in the development of new treatments for fungal infections, which are a growing concern due to the increasing resistance to existing antifungal drugs.

Anti-inflammatory and Analgesic Effects

Some indole derivatives, which share structural similarities with the benzothiazole compounds, have demonstrated anti-inflammatory and analgesic activities . These properties suggest that N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide could potentially be developed into a drug that reduces inflammation and pain, with a lower ulcerogenic index compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Anticancer Potential

Thiazole derivatives have been evaluated for their anticancer properties. For instance, certain benzothiazole-2-thiol derivatives have shown the ability to inhibit the proliferation of cancer cells, such as HepG2 liver cancer cells, by inducing apoptosis in a concentration-dependent manner . This indicates that the compound may have applications in cancer research, particularly in the development of new chemotherapeutic agents.

COX Inhibition

The compound has been studied for its cyclooxygenase (COX) inhibitory activity. Although the assays indicated weak COX-1 inhibitory activity, this suggests a potential application in the development of anti-inflammatory drugs . Further research could explore the optimization of this activity to create more potent COX inhibitors.

Antioxidant Properties

While not directly related to the specific compound , thiazole derivatives, in general, have been associated with antioxidant properties . Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer. Therefore, the compound’s thiazole component may contribute to its potential as an antioxidant agent.

将来の方向性

Benzothiazole derivatives, including “N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide”, have shown promising biological activities, including anti-tubercular activity . Future research could focus on further exploring the biological activities of this compound and its derivatives, optimizing its synthesis, and investigating its mechanism of action.

作用機序

Target of Action

Similar compounds have been known to targetcyclooxygenase (COX) enzymes .

Mode of Action

Similar compounds have been known to inhibit cox enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .

Biochemical Pathways

Similar compounds have been known to affect thearachidonic acid pathway by inhibiting the COX enzymes .

Pharmacokinetics

Similar compounds have been known to exhibit potent antibacterial activity, suggesting good bioavailability .

Result of Action

Similar compounds have been known to exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria .

Action Environment

Similar compounds have been known to exhibit potent antibacterial activity, suggesting that they may be stable and effective in a variety of environments .

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-26-17-11-9-15(10-12-17)20(25)24(14-16-6-4-5-13-22-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLQPHGKNAYGJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B2876195.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2876206.png)

![N-[2-[4-[3-(Dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2876210.png)

![5-{1-[(2-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2876211.png)

![3-Methyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2876215.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2876216.png)